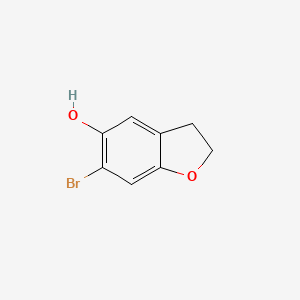

6-Bromo-2,3-dihydrobenzofuran-5-ol

Description

Significance of the 2,3-Dihydrobenzofuran (B1216630) Core in Contemporary Chemical Research

The 2,3-dihydrobenzofuran, also known as coumaran, is a heterocyclic organic compound. hmdb.ca Its structure consists of a benzene (B151609) ring fused to a 2,3-dihydrofuran (B140613) ring. hmdb.ca This core structure is a key component in a multitude of biologically active natural and synthetic compounds, including some approved drugs. acs.org The inherent versatility of the 2,3-dihydrobenzofuran scaffold makes it a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of biological targets. This has led to its incorporation into compounds with a wide range of pharmacological activities, including antimicrobial, antifungal, antioxidant, antitumor, anti-inflammatory, and anticonvulsant properties. nih.govnih.gov

The development of synthetic methodologies to create libraries of diverse 2,3-dihydrobenzofuran derivatives is an active area of research. acs.org These efforts aim to explore the vast chemical space around this scaffold to identify new therapeutic agents. nih.gov For instance, derivatives of 2,3-dihydro-1-benzofuran have been designed as potent and selective agonists for the cannabinoid receptor 2 (CB2), a target for treating neuropathic pain. nih.gov Furthermore, the 2,3-dihydrobenzofuran framework is being investigated for its potential in developing multi-target drugs for complex diseases like Alzheimer's, where it has shown promise in inhibiting key pathological processes. nih.gov

Overview of Brominated Benzofuranoid Scaffolds in Synthetic Chemistry

The introduction of a bromine atom onto the benzofuranoid scaffold significantly enhances its utility in synthetic chemistry. researchgate.net Organobromides are valuable reactive intermediates, serving as versatile synthons for a wide array of organic transformations. researchgate.net The bromination of benzofuran (B130515) scaffolds, particularly α-bromination of carbonyl derivatives, is a crucial reaction as the resulting α-bromo-ketones are precursors to many bioactive molecules. researchgate.net

Brominated benzofurans are not only synthetic intermediates but can also be integral parts of biologically active molecules. For example, a series of novel chalcones incorporating a 5-bromo-1-benzofuran moiety have been synthesized and investigated for their anticancer properties. nih.gov The strategic placement of bromine atoms on the benzofuran ring system allows for further chemical modifications, enabling the synthesis of complex molecules with desired biological activities.

Current Research Landscape Pertaining to 6-Bromo-2,3-dihydrobenzofuran-5-ol and Structurally Related Analogs

While specific research on this compound is not extensively documented in publicly available literature, research on structurally related analogs provides insight into its potential applications and areas of investigation. For instance, the synthesis and characterization of 5- and 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) have been reported, highlighting the interest in positional isomers of substituted dihydrobenzofurans. researchgate.net

Furthermore, compounds like 6-prop-2-enyl-2,3-dihydro-1-benzofuran-5-ol, which shares the 5-hydroxy-2,3-dihydrobenzofuran core with a different substituent at the 6-position, have been synthesized. nih.gov The study of such analogs contributes to understanding the structure-activity relationships of this class of compounds. Research into the synthesis of various substituted 2,3-dihydrobenzofurans is ongoing, with a focus on developing efficient and enantioselective methods to access these valuable molecular frameworks. organic-chemistry.org The exploration of the chemical space around the 2,3-dihydrobenzofuran core, including various substitution patterns with halogens and other functional groups, remains a fertile ground for the discovery of new chemical entities with potential applications in materials science and medicine.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 6-bromo-2,3-dihydro-1-benzofuran-5-ol |

| Molecular Formula | C₈H₇BrO₂ |

| Physical Form | White to Yellow Solid sigmaaldrich.com |

| Purity | 95% sigmaaldrich.com |

| Storage | Sealed in dry, room temperature conditions sigmaaldrich.com |

Properties

IUPAC Name |

6-bromo-2,3-dihydro-1-benzofuran-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-6-4-8-5(1-2-11-8)3-7(6)10/h3-4,10H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIXVCKSNOWMCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=C(C=C21)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801296187 | |

| Record name | 6-Bromo-2,3-dihydro-5-benzofuranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40492-53-3 | |

| Record name | 6-Bromo-2,3-dihydro-5-benzofuranol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40492-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2,3-dihydro-5-benzofuranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 2,3 Dihydrobenzofuran 5 Ol and Its Derivatives

Strategies for Constructing the 2,3-Dihydrobenzofuran (B1216630) Ring System

The construction of the 2,3-dihydrobenzofuran ring system can be achieved through various synthetic routes, with intramolecular cyclization being a prominent and widely employed strategy. nih.gov

Intramolecular Cyclization Approaches

Intramolecular cyclization offers a powerful and direct method for the synthesis of the 2,3-dihydrobenzofuran core. These approaches involve the formation of a new bond between an oxygen atom and a carbon atom within the same molecule to close the five-membered dihydrofuran ring.

Transition metal catalysis plays a pivotal role in modern organic synthesis, and the construction of the 2,3-dihydrobenzofuran ring is no exception. nih.govresearchgate.net Catalysts based on palladium, rhodium, iridium, and copper are frequently utilized to facilitate these cyclizations, often with high efficiency and selectivity. nih.govrsc.org

Palladium (Pd): Palladium-catalyzed reactions are among the most versatile methods for forming C-O bonds. acs.org The classical Heck coupling reaction, for instance, can be adapted for intramolecular cyclization. researchgate.net In a notable example, a palladium-catalyzed cascade cyclization of alkenyl ethers with alkynyl oxime ethers has been developed to construct poly-heterocyclic scaffolds containing the 2,3-dihydrobenzofuran moiety. nih.gov This method demonstrates excellent regio- and chemoselectivity. nih.gov Another approach involves the palladium-catalyzed annulation of alkenyl ethers and alkynyl oxime ethers to yield 2,3-dihydrobenzofuran derivatives in moderate to excellent yields. rsc.org Furthermore, palladium-catalyzed intramolecular C-H activation/C-O cyclization provides an expedient route to dihydrobenzofurans, including spirocyclic analogs. acs.org

Rhodium (Rh): Rhodium catalysts are effective for various C-H activation and annulation reactions leading to 2,3-dihydrobenzofurans. nih.govrsc.org For instance, a Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a [3+2] annulation with 1,3-dienes furnishes dihydrobenzofurans. organic-chemistry.org This redox-neutral process demonstrates good functional group compatibility. organic-chemistry.org Rhodium-catalyzed [3+2] annulation of 2-alkenylphenols and N-phenoxyacetamides also yields 2,3-dihydrobenzofurans in excellent yields. nih.gov Additionally, rhodium-catalyzed intramolecular cyclization of diazo-containing phenolic compounds has been used to synthesize functionalized 2,3-dihydrobenzofurans. nih.gov

Iridium (Ir): Iridium catalysts have emerged as powerful tools for enantioselective intramolecular hydroarylation to produce chiral 2,3-dihydrobenzofurans. nii.ac.jprsc.org Cationic iridium complexes with chiral bisphosphine ligands can catalyze the cyclization of m-allyloxyphenyl ketones with high yields and enantioselectivity. nii.ac.jprsc.org A ketone's carbonyl group can act as a directing group for the C-H activation step. nii.ac.jp One-pot syntheses combining palladium-catalyzed allylic substitution and iridium-catalyzed intramolecular hydroarylation have also been developed. nii.ac.jp

Copper (Cu): Copper-catalyzed reactions provide a cost-effective and efficient means to synthesize 2,3-dihydrobenzofurans. mdpi.com Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes offers a one-pot procedure to produce polysubstituted benzofurans, which can be precursors to dihydrobenzofurans. rsc.org Enantiomerically enriched 2,3-dihydrobenzofurans with quaternary carbon stereocenters can be synthesized through a copper/BOX complex-catalyzed reaction of 2-imino-substituted phenols with aryl diazoacetates. mdpi.com Furthermore, copper-catalyzed three-component tandem cyclizations of terminal alkynes, salicylaldehydes, and indoles have been developed to synthesize indole-benzofuran bis-heterocycles. nih.gov

| Catalyst System | Starting Materials | Product Type | Yield | Enantioselectivity (ee) | Reference |

| Pd(OAc)₂ / CuCl₂ | Alkenyl ethers, Alkynyl oxime ethers | Polycyclic dihydrobenzofurans | 41-86% | N/A | rsc.org |

| [Cp*RhCl₂]₂ / CsOAc | N-phenoxyacetamides, Propargyl carbonates | 3-Alkylidene dihydrobenzofurans | Moderate to good | N/A | acs.org |

| [Ir(cod)Cl]₂ / Chiral Ligand | m-Allyloxyphenyl ketones | Chiral 3-substituted dihydrobenzofurans | High | High | nii.ac.jprsc.org |

| CuI / Base | Salicylaldehydes, Terminal alkynes, Indoles | Indole-benzofuran bis-heterocycles | Good | N/A | nih.gov |

Table 1: Examples of Transition Metal-Catalyzed Syntheses of 2,3-Dihydrobenzofuran Derivatives

While transition metals are highly effective, the development of metal-free synthetic methods is a growing area of interest due to cost and environmental considerations. Several metal-free strategies for the synthesis of 2,3-dihydrobenzofurans have been reported. nih.gov

One such approach involves a catalyst-free [3+2] cyclization of unsaturated imines and iodine-substituted phenols in the presence of a base. nih.gov Photo-induced methods also offer a metal-free alternative. For example, the synthesis of sulfonated 2,3-dihydrobenzofuran derivatives can be achieved through a photo-induced reaction of 2-allylphenol (B1664045) derivatives with α-iodo sulfones or alkyl iodides. nih.gov Additionally, a visible-light-promoted intramolecular reductive cyclization of substrates like 1-(allyloxy)-2-iodobenzene using tris(trimethylsilyl)silane (B43935) can produce 2,3-dihydrobenzofurans without the need for a transition metal or an additional photocatalyst. rsc.org

| Reaction Type | Starting Materials | Conditions | Product | Yield | Reference |

| [3+2] Cyclization | Unsaturated imines, Iodine-substituted phenols | Base | Substituted dihydrobenzofurans | - | nih.gov |

| Photo-induced Cyclization | 2-Allylphenol derivatives, α-Iodo sulfones/alkyl iodides | Light, Base | Sulfonated 2,3-dihydrobenzofurans | 29-69% | nih.gov |

| Reductive Cyclization | 1-(Allyloxy)-2-iodobenzene | Visible light, Tris(trimethylsilyl)silane | 2,3-Dihydrobenzofuran | - | rsc.org |

Table 2: Examples of Metal-Free Syntheses of 2,3-Dihydrobenzofuran Derivatives

Reductive cyclization provides another avenue for the synthesis of the 2,3-dihydrobenzofuran ring system. These methods often involve the reduction of a functional group, which then triggers the cyclization event.

A notable example is the Mn(OAc)₃-based oxidative cycloaddition of 2-cyclohexenones with alkenes, which, despite modest yields, offers a one-pot route to dihydrobenzofurans. brandeis.edu This method has been applied to the synthesis of the natural product (±)-conocarpan. brandeis.edu Furthermore, visible-light-induced intramolecular reductive cyclization has been developed for synthesizing functionalized indolines and 2,3-dihydrobenzofurans. rsc.org This protocol is advantageous as it proceeds in the absence of transition metals and additional photocatalysts. rsc.org

Brønsted acids can effectively catalyze the formation of the 2,3-dihydrobenzofuran ring through annulation reactions. nih.govnih.gov For instance, a metal-free, TfOH-catalyzed [4+1] annulation of p-quinone methides with α-aryl diazoacetates affords 2,3-dihydrobenzofuran derivatives containing a quaternary carbon center. nih.gov Another strategy involves a Brønsted acid-mediated cascade reaction of bis[(trimethylsilyl)oxy]cyclobutene to access 3-(2-bromoethyl)benzofurans. nih.gov This method has been utilized in the synthesis of serotonin (B10506) receptor agonists. nih.gov Furthermore, para-toluenesulfonic acid (p-TSA) can catalyze the heterocyclization of tert-butyldimethylsilyl (TBS) protected γ-hydroxy-α,β-unsaturated ketones to form substituted furans, which can be precursors to dihydrobenzofurans. rsc.org

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral heterocycles. acs.orgnih.gov Enzyme-mediated approaches have been successfully employed for the synthesis of enantiopure 2,3-dihydrobenzofurans. acs.org

| Biocatalyst | Reaction Type | Starting Materials | Product | Stereoselectivity | Reference |

| Lipase | Kinetic Resolution / Bioreduction & Cyclization | 1-Aryl-2-propanols / Ketones | Enantiopure 2,3-dihydrobenzofurans | High | acs.org |

| Horseradish Peroxidase | Oxidative Dimerization | Ferulic acid | Dihydrobenzofuran neolignan | - | nih.gov |

| Engineered Myoglobin | Cyclopropanation | Benzofurans, Diazo reagents | Stereochemically dense 2,3-dihydrobenzofurans | >99.9% de and ee | nih.gov |

Table 3: Examples of Enzyme-Mediated Syntheses of 2,3-Dihydrobenzofuran Derivatives

Intermolecular Annulation and Coupling Reactions

Intermolecular strategies that form the dihydrobenzofuran ring through the assembly of two separate molecular entities offer a convergent and flexible approach to a diverse range of derivatives. These methods often involve the formation of both a carbon-carbon and a carbon-oxygen bond in a single synthetic operation. acs.orgnih.gov

The [3+2] cycloaddition reaction is a powerful method for constructing five-membered rings, including the dihydrofuran portion of the 2,3-dihydrobenzofuran system. uchicago.edursc.org A notable approach involves the oxidative [3+2] cycloaddition of phenols with alkenes. nih.gov This reaction can be enabled by visible light-activated transition metal photocatalysis, using benign terminal oxidants like ammonium (B1175870) persulfate. nih.gov The reaction mechanism is believed to proceed through the formation of a phenoxonium cation intermediate, which then undergoes cycloaddition with an alkene. acs.org This methodology is applicable to a wide array of phenols and alkenes, providing a modular route to complex dihydrobenzofuran natural products. nih.gov

Another variant is the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a carbooxygenation reaction with 1,3-dienes. This redox-neutral [3+2] annulation demonstrates good functional group compatibility and chemoselectivity. organic-chemistry.org

| Reaction Type | Key Reagents | Catalyst/Conditions | Key Intermediate | Reference |

| Photocatalytic Oxidative Cycloaddition | Phenols, Alkenes, Oxidant (e.g., K₂S₂O₈) | Ru(bpy)₃²⁺, Visible Light | Phenoxonium Cation | nih.gov |

| Anodic Oxidative Cycloaddition | Phenols, Unactivated Alkenes | Electrochemistry | Phenoxonium Cation | acs.org |

| Rh-catalyzed C-H Activation | N-phenoxyacetamides, 1,3-Dienes | Rh(III) catalyst | - | organic-chemistry.org |

| Dearomative Cycloaddition | 2-Nitrobenzofurans, para-Quinamines | Inorganic Base | Michael Adduct | nih.gov |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a convergent route to the dihydrobenzofuran scaffold. acs.orgnih.gov One prominent method is the heteroannulation of 2-halophenols (such as 2-bromophenols) with 1,3-dienes. acs.orgnih.gov This approach forms both the C-C and C-O bonds of the dihydrofuran ring in one step. nih.gov The use of specialized ligands, such as trisubstituted ureas, can enhance the reaction's efficiency and substrate scope, outperforming traditional phosphine (B1218219) ligands and allowing for a unified set of reaction conditions across diverse substrates. acs.orgnih.gov

The reaction sequence for palladium-catalyzed annulation of o-iodoaryl acetates and 1,3-dienes is thought to involve:

Oxidative addition of the aryl iodide to Pd(0).

syn-Addition of the arylpalladium complex to the diene.

Intramolecular coordination of the phenolic oxygen to the palladium center.

Hydrolysis of the acetate (B1210297) protecting group.

Reductive elimination of Pd(0) to release the dihydrobenzofuran product and regenerate the catalyst. acs.org

While the Suzuki-Miyaura reaction is most famous for C-C bond formation between aryl halides and boronic acids, its principles are extended to construct heterocyclic scaffolds. mit.edumdpi.comresearchgate.netresearchgate.net The construction of the dihydrobenzofuran ring itself can be achieved via related palladium-catalyzed processes that couple a phenol (B47542) and a diene component. acs.orgacs.org

Introduction of the Bromine Moiety

The installation of a bromine atom onto the aromatic ring of the dihydrobenzofuran system is typically achieved through electrophilic aromatic substitution. The position of bromination is directed by the existing substituents on the ring.

For a 2,3-dihydrobenzofuran-5-ol (B1279129) precursor, the hydroxyl group at C5 is a powerful activating, ortho-, para-directing group. The ether oxygen of the dihydrofuran ring is also an activating, ortho-, para-directing group. In this case, the C6 position is ortho to the hydroxyl group and meta to the ether oxygen, while the C4 position is also ortho to the hydroxyl group and ortho to the ether oxygen. The C7 position is meta to the hydroxyl group and ortho to the ether oxygen. The combined directing effects of the hydroxyl and dihydrofuran ring substituents, along with steric considerations, govern the regioselectivity of bromination. Electrophilic attack is strongly favored at the positions ortho and para to the powerful hydroxyl activator. Specifically, bromination is directed to the C6 position, which is ortho to the hydroxyl group.

Bromination is a versatile tool within longer synthetic routes to complex molecules. scispace.comyoutube.com It can be performed on an early-stage intermediate or on the fully formed heterocyclic system. A common and safer alternative to using elemental bromine (Br₂) is N-bromosuccinimide (NBS), often used with a catalyst. For instance, a general strategy for synthesizing substituted benzofurans involves the bromination of acetophenones to yield α-bromoacetophenones, which then react with phenols. scispace.com

In multi-step syntheses, protecting groups may be employed to control the outcome of electrophilic aromatic substitution reactions. ed.gov For example, a hydroxyl group might be protected as a methyl ether (methoxy group) during bromination to modulate its directing strength or to prevent side reactions. The bromine can be introduced using reagents like bromine in acetic acid or NBS. The synthesis of 5-bromo-2,3-dihydrobenzofuran-7-carbaldehyde, for example, involves the regioselective bromination of a 2,3-dihydrobenzofuran precursor at the 5-position.

Introduction of the Hydroxyl Group at the C5 Position

The C5 hydroxyl group is a key feature of the target molecule and can be introduced at various stages of the synthesis. A common and effective strategy is to carry a methoxy (B1213986) group at the C5 position throughout the initial synthetic steps and then deprotect it in a final step to reveal the free hydroxyl group. This is often advantageous as the methoxy group can be more robust under certain reaction conditions than a free phenol.

A widely used method for cleaving aryl methyl ethers to yield phenols is treatment with strong Lewis acids like boron tribromide (BBr₃) or protic acids such as hydrobromic acid (HBr). For example, the synthesis of various 2,3-dihydro-5-benzofuranols has been reported as part of studies to develop inhibitors of leukotriene biosynthesis, highlighting the importance of the C5-hydroxyl moiety. nih.gov The synthesis of ailanthoidol, a natural product, started from 5-bromo-2-hydroxy-3-methoxybenzaldehyde, demonstrating an instance where the hydroxyl and bromo groups are present on the ring from the start of a multi-step sequence. rsc.org

Phenolic Hydroxylation Strategies and Precursor Selection

The introduction of a hydroxyl group onto the benzene (B151609) ring of a dihydrobenzofuran is a key step in synthesizing phenolic derivatives like 6-Bromo-2,3-dihydrobenzofuran-5-ol. The strategy for this transformation is highly dependent on the choice of the starting material.

One common approach involves designing a synthesis that utilizes a precursor already containing the necessary functionalities. For instance, the synthesis of a Schiff base from 3-methoxy-5-bromosalicylaldehyde demonstrates the use of a pre-functionalized aromatic precursor where the hydroxyl and bromo groups are already in the desired positions before subsequent reactions. researchgate.net Similarly, research on 4,6-di-tert-butyl-2,3-dihydro-5-benzofuranols highlights a rational design process where the phenolic framework is established early in the synthetic sequence. nih.gov

Control of Stereochemistry in Dihydrobenzofuran Synthesis

The C2 and C3 positions of the dihydrobenzofuran ring are sp³-hybridized and often chiral. nih.gov Consequently, controlling the stereochemistry at these centers is a significant challenge and a primary focus of modern synthetic methods.

Achieving high enantioselectivity in the synthesis of chiral dihydrobenzofuranols relies heavily on the use of chiral catalysts or auxiliaries that can influence the formation of stereocenters.

Several catalytic systems have been developed for this purpose:

Rhodium-Catalyzed C-H Functionalization: An enantioselective synthesis of 2,3-dihydrobenzofurans can be accomplished through a sequence involving a rhodium-catalyzed intermolecular C-H insertion, followed by a palladium-catalyzed C-O cyclization. nih.gov

Palladium-Catalyzed Reactions: Highly enantioselective methods using palladium catalysts have been reported. One such method is the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, which provides chiral dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org Another approach involves a palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides. organic-chemistry.org

Organocatalysis: Bifunctional organocatalysts, such as aminoboronic acids or combinations of an arylboronic acid with a chiral aminothiourea, can facilitate intramolecular oxa-Michael reactions to produce chiral dihydrobenzofurans with high enantiomeric excess (ee). organic-chemistry.org

[4+1] Annulation with Chiral Leaving Groups: A highly enantio- and diastereoselective [4+1] annulation between o-quinone methides and ammonium ylides has been developed using Cinchona alkaloids as chiral leaving groups. nih.gov This strategy yields trans-2,3-dihydrobenzofurans with excellent stereocontrol. nih.gov

Many synthetic strategies aim to control both the relative (diastereo-) and absolute (enantio-) stereochemistry of the dihydrobenzofuran core.

Key methodologies include:

Intramolecular Michael Addition: The use of a bifunctional tertiary amine-thiourea catalyst enables the diastereoselective and enantioselective synthesis of trans-2,3-disubstituted dihydrobenzofuran derivatives from keto-enone substrates. cnr.it

Dirhodium-Catalyzed C–H Insertion: Novel diastereoselective dirhodium carboxylate catalysts have been employed for the stereoselective C–H insertion reaction of aryldiazoacetates, furnishing 2,3-dihydrobenzofurans with high trans diastereoselectivity and enantiopurity. nih.gov

[4+1] Annulation: The reaction of in situ generated ammonium ylides with o-quinone methides can be controlled to produce trans-dihydrobenzofurans with almost complete diastereoselectivity. nih.gov The choice of the ylide's stabilizing group and the use of a chiral amine can further induce high enantioselectivity. nih.gov

Group-Assisted Purification (GAP) Synthesis: An approach using chiral aggregates of N-phosphonyl imines has been shown to produce functionalized dihydrobenzofurans with good to high yields and notable diastereoselectivity. researchgate.net

The table below summarizes selected stereoselective methodologies for the synthesis of the dihydrobenzofuran scaffold.

| Methodology | Catalyst/Reagent | Key Features | Stereoselectivity | Reference |

|---|---|---|---|---|

| [4+1] Annulation | Cinchona Alkaloid Ammonium Salt | Asymmetric annulation of o-quinone methides and ammonium ylides. | >95:5 dr, up to 99:1 er | nih.gov |

| Intramolecular Michael Addition | Bifunctional Amine-Thiourea | Diastereo- and enantioselective synthesis of trans-2,3-disubstituted derivatives. | up to 96:4 dr, 95:5 er | cnr.it |

| Intramolecular C-H Insertion | Dirhodium Carboxylate | Stereoselective reaction of aryldiazoacetates. | >91:9 dr, up to 84% ee | nih.gov |

| Heck/Tsuji-Trost Reaction | Pd/TY-Phos | Reaction of o-bromophenols with 1,3-dienes. | Excellent regio- and enantiocontrol | organic-chemistry.org |

| GAP Synthesis | Chiral N-phosphonyl imines | Reaction of salicyl N-phosphonyl imines with dialkyl bromomalonates. | 77:23 S/R (diastereoselectivity) | researchgate.net |

Green Chemistry Principles in the Synthesis of Dihydrobenzofuranols

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex molecules like dihydrobenzofuranols. frontiersin.orgnih.gov

A key aspect of green synthesis is the use of sustainable and efficient catalytic systems that can be recycled or are derived from renewable sources. frontiersin.org

Visible-Light Photoredox Catalysis: Visible-light-driven methodologies are emerging as a powerful tool, as they often eliminate the need for harsh oxidants or high temperatures. mdpi.comnih.gov For instance, the synthesis of chalcogen-containing 2,3-dihydrobenzofuran derivatives has been achieved using a simple I₂/SnCl₂ promoter system with blue LED irradiation, which aligns with energy-efficient and sustainable synthetic techniques. mdpi.com

Heterogeneous Catalysis: The development of heterogeneous catalysts is crucial for sustainable processes, as they can be easily separated from the reaction mixture and reused. researchgate.netmdpi.com While specific examples for dihydrobenzofuranol synthesis are still emerging, the principles are demonstrated in the synthesis of other furan (B31954) derivatives from carbohydrates using recyclable catalysts. researchgate.netmdpi.com

Renewable Feedstocks: A core principle of green chemistry is the use of renewable raw materials. youtube.com Research into the conversion of biomass-derived carbohydrates into platform molecules like furans provides a foundation for developing more sustainable pathways to complex heterocyclic structures. frontiersin.orgresearchgate.net

Reducing or replacing toxic organic solvents is a primary goal in green chemistry. nih.gov

Solvent-Free Reactions: Microwave-assisted, solvent-free reactions have been successfully employed for the synthesis of 2,2-dialkyl-dihydrobenzofurans by reacting phenols with acetaldehydes in the presence of a catalytic amount of p-Toluenesulfonic acid (PTSA). cnr.it In some Claisen-Schmidt condensations to form chalcone (B49325) precursors for dihydrobenzofurans, solvent-free conditions were tested, although yields were sometimes poor, highlighting the need for careful optimization. scielo.org.za

Benign Solvents: The use of environmentally friendly solvents is a practical alternative. Water has been used as a solvent for the stereoselective synthesis of dihydrobenzofurans using a cyclodextrin-tagged NHC-gold complex, which could be recycled multiple times. researchgate.net Ethyl acetate is another solvent recognized for its low toxicity and biodegradability that has been used in the synthesis of chalcogen-containing dihydrobenzofurans. mdpi.com

The following table compares conventional and green approaches for reactions related to dihydrobenzofuran synthesis.

| Reaction Type | Conventional Conditions | Green/Sustainable Alternative | Advantages of Green Method | Reference |

|---|---|---|---|---|

| Cyclization to Dihydrobenzofuran | Harsh oxidants, high temperatures | Visible light, I₂/SnCl₂ promoter, blue LED | Mild conditions, energy-efficient, avoids harsh reagents | mdpi.com |

| Chalcone Synthesis | Organic solvents (e.g., methanol) | Ultrasound irradiation in ethanol | Reduced reaction time, higher yields, benign solvent | scielo.org.za |

| Dihydrobenzofuran Synthesis | Traditional heating in organic solvents | Microwave-assisted, solvent-free | Rapid, efficient, eliminates solvent waste | cnr.it |

| Stereoselective Synthesis | Stoichiometric chiral reagents | Recyclable NHC-gold catalyst in water | Catalyst recycling, use of benign solvent | researchgate.net |

Scalability and Process Optimization for Gram-Scale Synthesis

The transition from small-scale laboratory synthesis to gram-scale production of this compound and its analogs is a critical step for enabling further research and application. This process requires careful optimization of reaction parameters to ensure efficiency, reproducibility, safety, and cost-effectiveness. Key considerations in scaling up the synthesis of dihydrobenzofuran scaffolds include reaction time, solvent choice, catalyst efficiency, and the implementation of one-pot or tandem reactions to minimize intermediate handling and purification steps. scielo.brmdpi.com

Several advanced synthetic strategies have been developed that demonstrate high potential for the scalable synthesis of the 2,3-dihydrobenzofuran core. These methods often employ transition-metal catalysis or cascade reactions to construct the heterocyclic system with high yields and selectivity.

One highly efficient approach is the use of a cascade or tandem cyclization strategy. For instance, a DMAP-mediated tandem reaction has been successfully employed for the synthesis of aminobenzofuran derivatives, demonstrating robust scalability up to the gram scale with yields exceeding 85-95%. mdpi.comnih.gov Such protocols, which combine multiple bond-forming events in a single operation, are advantageous for large-scale synthesis as they reduce waste, energy consumption, and purification efforts. mdpi.com Another powerful one-pot method involves the PIDA-mediated oxidative coupling and cyclization of hydroquinones and β-dicarbonyl compounds to form 5-hydroxybenzofurans. thieme-connect.de This reaction directly functionalizes the C(sp²)-H bond of hydroquinones, achieving yields as high as 96%. thieme-connect.de The optimization of this process involved screening various oxidants, Lewis acid catalysts, solvents, and temperatures, with the best results obtained using PIDA as the oxidant, ZnI₂ as a catalyst, and chlorobenzene (B131634) as the solvent at 95 °C. thieme-connect.de

Transition metal-catalyzed reactions are also at the forefront of scalable synthesis for this class of compounds. Palladium/norbornene (Pd/NBE) cooperative catalysis has been used for the direct annulation of aryl iodides with epoxides to produce 2-substituted dihydrobenzofurans in yields ranging from 44% to 95%. cnr.it Significantly, this reaction was reported to be scalable and tolerant of a wide array of functional groups. cnr.it Similarly, Rhodium-catalyzed C-H activation and cyclization protocols have been developed. nih.gov For example, the coupling of N-phenoxyacetamides with alkylidenecyclopropanes provides a route to 2,3-dihydrobenzofuran derivatives, showcasing the utility of C-C bond activation in building the core structure. nih.gov

The optimization of reaction conditions is paramount for maximizing yield and selectivity. In the silver(I)-promoted oxidative coupling of phenylpropanoids to form dihydrobenzofuran neolignans, a systematic study revealed that using 0.5 equivalents of silver(I) oxide in acetonitrile (B52724) provided the best balance between substrate conversion and selectivity. scielo.br This optimization reduced the reaction time from 20 hours to just 4 hours without a significant drop in performance, a crucial factor for gram-scale production. scielo.br

The following tables summarize key data from optimized and scalable synthetic methods applicable to the dihydrobenzofuran scaffold.

Table 1: Comparison of Optimized Synthetic Strategies for Dihydrobenzofuran Scaffolds

| Methodology | Key Reagents/Catalyst | Reported Scale | Yield | Key Advantages | Reference |

|---|---|---|---|---|---|

| Tandem Cyclization | DMAP (catalyst) | Gram-scale | >85-95% | One-pot, high efficiency, robust scalability | mdpi.comnih.gov |

| Oxidative Coupling | PIDA (oxidant), ZnI₂ (catalyst) | Lab-scale (optimized) | Up to 96% | One-pot, direct C-H functionalization, high yield | thieme-connect.dethieme-connect.com |

| Pd/NBE Catalysis | Pd(OAc)₂, Isopropyl-NBE | Lab-scale (scalable) | 44-95% | Tolerates various functional groups, scalable | cnr.it |

| Silver-Promoted Coupling | Ag₂O (oxidant) | Lab-scale (optimized) | ~30% (optimized) | Reduced reaction time (20h to 4h), "greener" solvent | scielo.br |

Table 2: Key Parameter Optimization for PIDA-Mediated Synthesis of 5-Hydroxybenzofurans

| Parameter | Variation Screened | Optimal Condition | Outcome | Reference |

|---|---|---|---|---|

| Oxidant | PIDA, IBX, DMP, DDQ | PIDA | 61% yield of test compound 3a | thieme-connect.de |

| Catalyst | ZnI₂, Sc(OTf)₃, FeCl₃, InCl₃, etc. | ZnI₂ | Highest yield among tested Lewis acids | thieme-connect.de |

| Solvent | Chlorobenzene, Toluene, DCE, CH₂Cl₂ | Chlorobenzene | Good yield, optimal performance | thieme-connect.de |

| Temperature | 75 °C to 110 °C | 95 °C | Yield slightly increased with temperature | thieme-connect.de |

Structural Characterization and Elucidation of 6 Bromo 2,3 Dihydrobenzofuran 5 Ol

Advanced Spectroscopic Techniques for Definitive Structure Determination

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.

The IR spectrum of 6-Bromo-2,3-dihydrobenzofuran-5-ol would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-O stretching of the ether in the dihydrofuran ring would likely appear around 1250 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the dihydrofuran ring would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would produce signals in the 1450-1600 cm⁻¹ region. Finally, a band corresponding to the C-Br stretch would be expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Predicted IR Absorption Data for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| Phenolic O-H | Stretch, broad | 3200-3600 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

| Aromatic C=C | Stretch | 1450-1600 |

| Ether C-O | Stretch | 1200-1300 |

| Phenolic C-O | Stretch | 1150-1250 |

| C-Br | Stretch | 500-600 |

Note: Predicted values are based on general spectroscopic principles.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₇BrO₂), HRMS would be used to verify its exact molecular weight, which is calculated to be 213.9629 g/mol . This technique distinguishes the target compound from others with the same nominal mass.

While specific experimental HRMS data and fragmentation patterns for this compound are not detailed in readily available scientific literature, the analysis would typically involve observing the molecular ion peak ([M]+) and its isotopic pattern, which is characteristic for bromine-containing compounds due to the presence of nearly equally abundant ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern, obtained through techniques like collision-induced dissociation (CID), would reveal how the molecule breaks apart. Expected fragmentation could involve the loss of the hydroxyl group, cleavage of the dihydrofuran ring, or loss of a bromine radical, providing confirmatory evidence for the compound's structure.

Hypothetical HRMS Data Table (Note: This table is illustrative of expected results, as specific experimental data is not publicly available.)

| Feature | Expected Value | Information Gained |

|---|---|---|

| Molecular Formula | C₈H₇BrO₂ | Elemental Composition |

| Calculated Exact Mass | 213.9629 u | Theoretical molecular mass |

| Observed [M]+ | ~213.9629 u | Confirmation of molecular weight |

| Isotopic Pattern | Peaks at m/z ~214 and ~216 | Presence of one bromine atom |

| Major Fragments | e.g., [M-Br]+, [M-H₂O]+ | Structural connectivity |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique would provide unambiguous proof of the connectivity of this compound, as well as detailed information on bond lengths, bond angles, and the conformation of the dihydrofuran ring.

A search of crystallographic databases indicates that a crystal structure for this specific compound has not been publicly reported. If a suitable single crystal were grown, the analysis would yield data such as the crystal system, space group, and unit cell dimensions. For benzofuran (B130515) derivatives, such studies often reveal details about intermolecular interactions like hydrogen bonding (involving the hydroxyl group) and potential π–π stacking, which govern the crystal packing. researchgate.net

Hypothetical Crystallographic Data Table (Note: This table is illustrative, as specific experimental data is not publicly available.)

| Parameter | Example Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Crystal lattice symmetry |

| Space Group | P2₁/c | Symmetry elements within the cell |

| Unit Cell Dimensions | a, b, c (Å); β (°) | Size and shape of the unit cell |

| Molecules per Unit Cell (Z) | 4 | Number of molecules in the cell |

| Key Bond Lengths | C-Br, C-O, O-H | Confirms atomic connectivity |

| Key Bond Angles | C-O-C, C-C-Br | Defines molecular geometry |

Reactivity and Transformation Pathways of 6 Bromo 2,3 Dihydrobenzofuran 5 Ol

Reactivity of the Bromine Atom

The bromine atom attached to the aromatic ring at the 6-position is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Nucleophilic Substitution Reactions

While direct nucleophilic aromatic substitution on aryl halides like 6-bromo-2,3-dihydrobenzofuran-5-ol is generally challenging, the reactivity can be enhanced under specific conditions or through activation of the aromatic ring. Reactions involving copper-catalyzed methods, for instance, can facilitate the displacement of the bromine atom with various nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex molecular architectures.

The Suzuki-Miyaura reaction is a widely employed method for forming carbon-carbon bonds. beilstein-journals.org In this reaction, the bromine atom of this compound can be coupled with a variety of organoboron compounds, such as aryl or vinyl boronic acids or their esters, in the presence of a palladium catalyst and a base. beilstein-journals.orgmdpi.com This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups. mdpi.com The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields and selectivity. mdpi.com For instance, the use of catalysts like Pd(PPh3)4 in the presence of a base such as K3PO4 is common. mdpi.com

The Heck reaction provides a means to form carbon-carbon bonds by coupling the aryl bromide with an alkene. researchgate.netrsc.org This palladium-catalyzed reaction typically involves the use of a palladium(0) catalyst, a base, and often a phosphine (B1218219) ligand. The reaction proceeds via oxidative addition of the aryl bromide to the palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product. Phosphine-free conditions have also been developed and found to be effective in certain cases. researchgate.net

| Reaction | Reactants | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | This compound, Aryl/Vinyl boronic acid | Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K3PO4) | 6-Aryl/Vinyl-2,3-dihydrobenzofuran-5-ol |

| Heck | This compound, Alkene | Palladium catalyst, Base | 6-Alkenyl-2,3-dihydrobenzofuran-5-ol |

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group at the 5-position is another key functional handle that allows for a range of derivatization reactions.

Alkylation and Acylation Reactions

The hydroxyl group can be readily alkylated to form ethers. This is typically achieved by treating the compound with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion, which then attacks the alkylating agent.

Acylation of the hydroxyl group to form esters is also a common transformation. This can be accomplished using acylating agents like acid chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct.

Etherification Strategies

Beyond simple alkylation, various etherification strategies can be employed to introduce more complex functionalities. For example, the Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an appropriate organohalide, is a classic and versatile method. Other specialized etherification techniques can also be utilized to construct specific target molecules. researchgate.net

| Reaction | Reagent | Functional Group Formed |

| Alkylation | Alkyl halide, Base | Ether |

| Acylation | Acid chloride/anhydride, Base | Ester |

Transformations of the 2,3-Dihydrobenzofuran (B1216630) Ring System

The 2,3-dihydrobenzofuran ring system itself can undergo various transformations, although these often require more forcing conditions or specific catalytic systems compared to the reactions at the bromine and hydroxyl groups. researchgate.net

One notable transformation is the dehydrogenation of the dihydrofuran ring to form the corresponding benzofuran (B130515). This aromatization can be achieved using various oxidizing agents or catalytic dehydrogenation methods. The resulting benzofuran scaffold is a common motif in many biologically active compounds and natural products. wikipedia.org

Furthermore, reactions that involve cleavage or rearrangement of the dihydrofuran ring can occur under specific conditions, leading to the formation of different heterocyclic or open-chain structures. However, these transformations are less common and highly dependent on the specific reagents and reaction conditions employed.

Ring-Opening and Rearrangement Reactions

While specific studies on the ring-opening and rearrangement reactions of this compound are not extensively documented, the reactivity of the broader 2,3-dihydrobenzofuran class of compounds provides significant insights into its potential transformation pathways.

Lewis acid-catalyzed ring-opening reactions of 2,3-dihydrofuran (B140613) acetals have been shown to initiate cascade sequences. For instance, Al(OTf)₃ can catalyze the hydrolysis of the acetal, leading to the opening of the dihydrofuran ring. This is often followed by intramolecular cyclization and aromatization to form various benzo-fused systems. nih.gov In a similar vein, Lewis acid-promoted rearrangements of 2,3-dihydrobenzofuran-3-ols can lead to the formation of 3-alkyl-3-aryl-substituted 2,3-dihydrobenzofuran-2-ones. arkat-usa.org This rearrangement proceeds through the formation of an intermediate which, upon treatment with a Lewis acid like ZnBr₂, yields the rearranged product. arkat-usa.org

Another notable transformation is the phenolate-induced intramolecular ring-opening cyclization of N-tosylaziridines tethered to a dihydrobenzofuran core. This reaction proceeds via an exo-tet ring-opening mechanism to furnish functionalized benzoxacycles. researchgate.net

The following table summarizes representative rearrangement reactions of analogous 2,3-dihydrobenzofuran systems.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2-(1-benzotriazolylalkoxy)-benzophenones | LDA, then ZnBr₂ | 3-Alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones | Not Specified | arkat-usa.org |

| N-tosylaziridines with tethered (ortho-(tert-butyldimethylsiloxy))aryl substituent | Tetrabutylammonium fluoride (B91410) (TBAF) | Functionalized 2,3-dihydrobenzofuran derivatives | Excellent | researchgate.net |

| 5-(indolyl)2,3-dihydrofuran acetals | Yb(OTf)₃ or Al(OTf)₃ | 1-Hydroxycarbazole-2-carboxylates | up to 90% | mdpi.comcornell.edu |

Aromatization and Dehydrogenation Pathways

The conversion of the dihydrobenzofuran moiety to the aromatic benzofuran is a key transformation. While direct dehydrogenation of this compound is not explicitly detailed in the literature, the synthesis of psoralen, a related furanocoumarin, involves a crucial dehydrogenation step to form the furan (B31954) ring from a dihydrofuran precursor. wikipedia.org This suggests that similar dehydrogenation strategies could be applicable.

Aromatization can also be a consequence of other reaction cascades. For example, the Al(OTf)₃-catalyzed intramolecular cascade ring-opening of 2,3-dihydrofuran acetals culminates in an aromatization step to yield stable benzo-fused aromatic systems. nih.gov

Furthermore, the synthesis of benzofuran derivatives often involves the cyclization of precursors that can be conceptually related to the dehydrogenation of a dihydrobenzofuran. For instance, oxidative cyclization of o-alkenylphenols using palladium catalysts is a common method to construct the benzofuran ring. mdpi.com

The table below presents examples of reactions leading to aromatized benzofuran structures from related starting materials.

| Starting Material | Reagents/Conditions | Product | Key Transformation | Reference |

| 6-hydroxycoumaran | Gattermann–Koch reaction, Perkin condensation, then dehydrogenation | Psoralen | Dehydrogenation | wikipedia.org |

| 2,3-dihydrofuran O,O- and N,O-acetals | Al(OTf)₃ | Benzo-fused (hetero)aromatic systems | Aromatization | nih.gov |

| o-alkenylphenols | PdCl₂(C₂H₄)₂, BQ | 2-substituted benzofurans | Oxidative Cyclization/Aromatization | mdpi.com |

Mechanistic Investigations of Key Chemical Transformations

Understanding the mechanisms of the reactions involving the 2,3-dihydrobenzofuran core is crucial for predicting and controlling the outcome of synthetic transformations.

Proposed Reaction Mechanisms

Several reaction mechanisms have been proposed for the transformations of 2,3-dihydrobenzofuran derivatives. In the Lewis acid-promoted rearrangement of 2,3-dihydrobenzofuran-3-ols, the reaction is thought to proceed through the formation of an oxiranium ion intermediate. The subsequent ring-opening and migration of a substituent from the 2-position to the 3-position leads to the formation of the rearranged 2,3-dihydrobenzofuran-2-one product. arkat-usa.org

For the synthesis of 2,3-dihydrobenzofurans via visible-light-mediated cyclization of phenols with dichalcogenides, a plausible mechanism involves the formation of a radical species. mdpi.com The reaction is initiated by the homolytic cleavage of the dichalcogenide under visible light irradiation, generating a chalcogenyl radical. This radical then participates in a cascade of reactions leading to the cyclized product. mdpi.com Control experiments, such as radical trapping, have been used to support the proposed radical pathway. mdpi.com

In the context of dearomative (3+2) cycloaddition reactions of 2-nitrobenzofurans, the proposed mechanism involves an initial aza-Michael reaction, leading to the dearomatization of the benzofuran ring. This is followed by an intramolecular Michael addition to form the fused polycyclic system. nih.gov

Kinetic Studies and Reaction Rate Determinations

Kinetic studies provide quantitative data on reaction rates and can help to elucidate reaction mechanisms. While specific kinetic data for this compound is unavailable, studies on related systems offer valuable insights.

A kinetic study on the base-induced elimination reactions of 2,3-dihalogeno-2,3-dihydrobenzofurans has been conducted to understand the factors influencing the reaction rates in different base-solvent systems. acs.org

Furthermore, the kinetics of proton transfer from benzo[b]-2,3-dihydrofuran-2-one have been investigated. nih.gov The rates of reversible deprotonation by various bases were determined, and the intrinsic barriers to proton transfer were calculated from Brønsted plots. Such studies help to quantify the acidity of protons in the dihydrofuran ring and the stability of the resulting conjugate base. nih.gov

The following table provides a summary of kinetic data for a related dihydrobenzofuranone.

| Compound | pKa | Reaction | Bases Studied | Reference |

| Benzo[b]-2,3-dihydrofuran-2-one | 11.68 | Reversible deprotonation | OH⁻, primary aliphatic amines, secondary alicyclic amines, carboxylate ions | nih.gov |

Computational and Theoretical Investigations of 6 Bromo 2,3 Dihydrobenzofuran 5 Ol

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a lens through which the behavior of molecules can be understood at the electronic level. For 6-Bromo-2,3-dihydrobenzofuran-5-ol, these calculations can predict a wide array of properties, from its three-dimensional structure to its electronic characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the optimized molecular geometry of this compound. These calculations would typically be performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to accurately model the electronic environment.

The output of such a calculation provides the most stable three-dimensional arrangement of the atoms, detailing bond lengths, bond angles, and dihedral angles. For instance, a study on related 2,3-dihydrobenzofuran (B1216630) derivatives using the B3LYP/6–31++G(d,p) level of theory has been successfully employed to determine these parameters. colab.ws The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting intermolecular interactions.

Table 1: Illustrative Calculated Geometrical Parameters for a Dihydrobenzofuran Scaffold (Note: These are example values based on typical bond lengths and angles for similar structures, as specific data for this compound is not available in the cited literature.)

| Parameter | Value |

| C-C (aromatic) | ~1.39 Å |

| C-O (ether) | ~1.37 Å |

| C-Br | ~1.90 Å |

| O-H | ~0.96 Å |

| C-O-C angle | ~109° |

| C-C-Br angle | ~120° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical hardness, and polarizability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies that the molecule is more reactive. For this compound, DFT calculations can provide precise energies for these orbitals. For example, a computational study on various 2,3-dihydrobenzofuran-2-carboxylate derivatives yielded HOMO-LUMO gaps in the range of 4.49 to 7.99 eV, depending on the substituents. colab.ws

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Dihydrobenzofurans (Note: These values are based on published data for related compounds and serve as an example.)

| Compound Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Derivative A colab.ws | -6.38 | -0.19 | 6.19 |

| Derivative B colab.ws | -5.74 | -1.25 | 4.49 |

| Derivative C colab.ws | -8.31 | -0.32 | 7.99 |

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the dihydrofuran ring in this compound means that it can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. By systematically rotating the rotatable bonds, a potential energy surface (PES) can be generated.

The PES maps the energy of the molecule as a function of its geometry, allowing for the identification of local energy minima (stable conformers) and the transition states that connect them. This is crucial for understanding the molecule's dynamic behavior and which conformations are most likely to be present under given conditions. For instance, studies on similar flexible molecules have used DFT to map out the PES and identify the most stable conformers. nih.gov

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Computational methods are powerful tools for predicting and interpreting spectroscopic data, which is essential for the characterization of new compounds. For this compound, theoretical calculations can provide valuable information that complements experimental spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. nih.gov These calculated shifts, when compared to experimental data, can help in the definitive assignment of signals and confirm the structure of the molecule.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed through frequency calculations at the DFT level. nih.gov The calculated spectrum can be compared with the experimental one to identify characteristic vibrational modes, such as the O-H stretch, C-Br stretch, and the various vibrations of the benzofuran (B130515) core.

Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data (Note: This table illustrates the typical correlation between experimental and calculated data for organic molecules.)

| Data Type | Experimental Value | Calculated Value (Method) |

| ¹³C NMR (ppm) | 148.5 (C-O) | 150.2 (GIAO, B3LYP/6-311G) |

| ¹H NMR (ppm) | 6.8 (Ar-H) | 6.9 (GIAO, B3LYP/6-311G) |

| IR Frequency (cm⁻¹) | 3400 (O-H stretch) | 3450 (B3LYP/6-311G) |

Reaction Pathway Analysis and Transition State Modeling for Mechanistic Elucidation

Computational chemistry can be used to explore the mechanisms of chemical reactions involving this compound. By modeling the reaction pathway, chemists can gain a deeper understanding of how the reaction proceeds.

This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For example, the synthesis of dihydrobenzofuran derivatives often involves cyclization reactions, and the mechanisms of these reactions can be studied computationally. nih.govrsc.org DFT calculations can be used to model the reactants, products, and transition states, providing a complete energy profile of the reaction. This information is invaluable for optimizing reaction conditions and predicting the feasibility of a proposed synthetic route. For instance, DFT has been used to calculate the activation free energy for the bromination of aniline, providing a model for how similar reactions on a phenol (B47542) could be studied. acs.org

In Silico Exploration of Synthetic Accessibility and Chemical Space

Before embarking on a potentially complex and resource-intensive synthesis, computational tools can be used to explore the synthetic accessibility of a target molecule like this compound. Various software platforms can analyze the structure of a molecule and propose potential synthetic routes based on known chemical reactions.

These retrosynthesis programs can break down the target molecule into simpler, commercially available starting materials. Furthermore, in silico methods can be used to explore the chemical space around this compound. By systematically modifying the substituents on the benzofuran core, a virtual library of related compounds can be generated. The properties of these virtual compounds can then be calculated, allowing for a rapid assessment of how structural changes affect the molecule's characteristics. This approach is highly valuable in drug discovery for identifying analogs with improved properties. The synthesis of dihydrobenzofuran and benzofuran derivatives has been extensively reviewed, providing a basis for potential synthetic strategies that could be evaluated in silico. mdpi.comacs.org

Derivatization and Analog Design Strategies for 6 Bromo 2,3 Dihydrobenzofuran 5 Ol

Systematic Exploration of Substitution Patterns on the Benzene (B151609) Ring

Further functionalization of the benzene ring can be achieved through various organic reactions. For instance, the hydroxyl group can be alkylated or acylated to introduce a range of ether and ester functionalities. The bromine atom can participate in cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to introduce new carbon-carbon bonds. These reactions enable the attachment of alkyl, aryl, and heteroaryl groups, thereby systematically altering the steric and electronic properties of the benzofuran (B130515) core.

A study on the synthesis of related benzofuran derivatives demonstrated the introduction of an acetyl group at the 6-position of a 4-bromo-5-hydroxy-2-methylbenzofuran system. nih.gov This highlights the feasibility of Friedel-Crafts acylation on such substituted rings. The reactivity of the aromatic ring can also be modulated by the existing substituents. For example, the hydroxyl group is an activating group, directing electrophiles to the ortho and para positions.

Table 1: Potential Benzene Ring Substitutions and Synthetic Approaches

| Position | Substituent Type | Potential Synthetic Method |

| C4 | Halogen, Nitro, Alkyl | Electrophilic Aromatic Substitution |

| C7 | Halogen, Nitro, Alkyl | Electrophilic Aromatic Substitution |

| C5-OH | Alkoxy, Acyloxy | Williamson Ether Synthesis, Acylation |

| C6-Br | Aryl, Alkyl, Alkenyl | Suzuki, Stille, Heck Cross-Coupling |

Modifications and Substitutions on the Dihydrofuran Ring System

The dihydrofuran ring presents additional opportunities for structural diversification. Modifications can include ring-opening reactions, introduction of substituents, or alterations to the ring's stereochemistry. The presence of the ether linkage and the saturated carbon atoms at positions 2 and 3 allows for a different set of chemical transformations compared to the aromatic part of the molecule.

One approach involves the synthesis of derivatives with substituents on the dihydrofuran ring. This can be achieved by starting from appropriately substituted precursors before the cyclization step to form the dihydrobenzofuran ring. For instance, using a substituted allylic alcohol in the synthesis can lead to derivatives with alkyl or other groups at the C2 or C3 positions.

Research on the synthesis of 2,3-dihydrobenzofurans has shown that these systems can be constructed through various methods, including the reaction of phenols with allylic alcohols or aldehydes in the presence of acid catalysts. herts.ac.uk By choosing different starting materials, a variety of substituents can be incorporated into the dihydrofuran moiety.

Synthesis of Halo-Substituted Analogues (e.g., Trifluoromethylated Derivatives)

The introduction of halogen atoms, particularly fluorine and trifluoromethyl groups, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity. The synthesis of halo-substituted analogues of 6-bromo-2,3-dihydrobenzofuran-5-ol is therefore a key strategy in analog design.

While direct trifluoromethylation of the benzofuran ring can be challenging, the introduction of this group can be achieved by employing building blocks that already contain the trifluoromethyl moiety. For example, a trifluoromethyl-substituted phenol (B47542) could be a starting point for the synthesis of the corresponding dihydrobenzofuran.

The synthesis of various halogenated benzofuran derivatives has been reported, showcasing the feasibility of incorporating additional halogens into the core structure. nih.gov For instance, dibromination of an acetylated methylbenzofuran carboxylate has been successfully performed. nih.gov This suggests that direct halogenation of the this compound core or its intermediates is a viable route to poly-halogenated analogs.

Design and Synthesis of Chirally Enriched Derivatives

The C2 position of the 2,3-dihydrobenzofuran (B1216630) ring is a stereocenter, meaning that this compound can exist as a racemic mixture of two enantiomers. The design and synthesis of chirally enriched derivatives are crucial, as different enantiomers of a molecule often exhibit distinct biological activities.

Asymmetric synthesis of 2,3-dihydrobenzofurans can be achieved using chiral catalysts or chiral starting materials. For example, the intramolecular cyclization of a prochiral precursor can be rendered enantioselective by a chiral acid catalyst. Alternatively, a chiral allylic alcohol can be used as a starting material to induce diastereoselectivity in the formation of the dihydrofuran ring.

Structure-Reactivity Relationship Studies through Analogue Synthesis

The synthesis of a diverse library of analogues of this compound is fundamental to understanding its structure-reactivity relationships. By systematically modifying the substitution patterns on both the benzene and dihydrofuran rings, it is possible to correlate specific structural features with changes in chemical reactivity and, consequently, biological activity or material properties.

For example, the synthesis of analogues with varying electronic properties on the aromatic ring can elucidate the role of electron-donating and electron-withdrawing groups in a particular chemical transformation. Similarly, altering the steric bulk around the reactive sites can provide insights into the spatial requirements of a reaction.

Studies on related benzofuran systems have demonstrated the importance of such structure-activity relationship (SAR) analyses. For instance, the introduction of a bromine atom to a methyl or acetyl group attached to a benzofuran system was found to increase its cytotoxicity. nih.gov This type of information is invaluable for the rational design of new derivatives with enhanced or specific reactivity profiles.

Role As a Chemical Building Block and Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

6-Bromo-2,3-dihydrobenzofuran-5-ol is a key precursor in the multi-step synthesis of various complex organic molecules. Its utility is demonstrated in the synthesis of compounds with potential biological activities. For instance, it can be a starting point for creating derivatives of benzofuran (B130515), a core structure found in many natural products and pharmacologically active compounds. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds. rsc.org Simultaneously, the hydroxyl group can be alkylated, acylated, or used to direct further reactions, adding to the molecular complexity.

One notable application is in the synthesis of benzofuran-based compounds that have shown anti-tumor and anti-arrhythmic properties. nih.gov The general strategy often involves the initial modification of the hydroxyl group, followed by a cross-coupling reaction at the brominated position to build the desired molecular skeleton.

A variety of related bromo-substituted benzofuran and dihydrobenzofuran derivatives further highlight the synthetic importance of this class of compounds. For example, 5-Bromo-2,3-dihydrobenzofuran is a known building block in the creation of halogenated benzofurans and other heterocyclic compounds. cymitquimica.com Similarly, derivatives like 6-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid and 3-Benzofurancarboxylic acid, 6-bromo-5-(hydroperoxyacetyl)-2-((phenylthio)methyl)-, ethyl ester serve as intermediates in the synthesis of more complex molecules. nih.govnih.gov

The synthesis of ailanthoidol, a natural product, showcases the utility of related brominated benzofuran precursors in constructing intricate molecular architectures through sequences of reactions including cross-coupling. rsc.org

Scaffold for Novel Molecular Architectures

The rigid 2,3-dihydrobenzofuran (B1216630) ring system of this compound provides a stable scaffold upon which new molecular architectures can be assembled. This allows for the systematic exploration of chemical space and the development of libraries of compounds with diverse functionalities. Chemists can exploit the reactivity of the bromo and hydroxyl groups to append various substituents, leading to the creation of novel structures that may possess unique chemical or biological properties.

The development of new benzofuran and 2,3-dihydrobenzofuran-2-carboxylic acid derivatives as potential anti-cancer agents illustrates the use of the benzofuran scaffold to design molecules with specific biological targets. nih.gov Furthermore, the synthesis of Schiff base ligands from related bromo-hydroxy-aldehyde precursors demonstrates the adaptability of this scaffold in creating compounds for coordination chemistry and materials science. researchgate.netnih.gov

The following table provides examples of how the this compound scaffold and its analogs are used in the synthesis of more complex structures.

| Starting Material/Scaffold | Synthetic Transformation | Resulting Complex Molecule/Architecture |

| 5-bromo-2-hydroxy-3-methoxybenzaldehyde | Stille Coupling | Ailanthoidol rsc.org |

| 5-Bromo-3-hydrazonoindolin-2-one | Condensation | Schiff Base Ligands nih.gov |

| 3-methoxy-5-bromosalicylaldehyde | Condensation with α-D-glucosamine | (E)-3-((5-bromo-2-hydroxy-3-methoxycyclohexa-1,3-dienyl)methyleneamino)-6-(hydroxymethyl)-tetrahydro-2H-pyran-2,4,5-triol researchgate.net |

Utility in the Development of Materials Science Precursors

Beyond its applications in medicinal chemistry, the structural features of this compound and its derivatives lend themselves to the development of precursors for materials science. The ability to undergo polymerization or be incorporated into larger macromolecular structures makes these compounds interesting for the creation of novel polymers and functional materials.

For instance, the synthesis of all-rac-cis-2,3,4,6,7-Pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-yl Acetate (B1210297), an impurity related to Vitamin E Acetate, highlights the presence of the dihydrobenzofuran core in complex lipid-soluble molecules. pharmaffiliates.com While this specific example is an impurity, it demonstrates the incorporation of the dihydrobenzofuran scaffold into larger, non-polar structures, a characteristic that could be exploited in the design of new materials. The potential for these types of molecules to self-assemble or form ordered structures could be of interest in the development of liquid crystals or other advanced materials.

Future Research Directions and Outlook

Development of Novel and Highly Efficient Synthetic Routes

The development of novel and highly efficient synthetic routes for 6-Bromo-2,3-dihydrobenzofuran-5-ol and its derivatives is a cornerstone of future research. While existing methods provide access to this scaffold, the pursuit of more sustainable, atom-economical, and scalable syntheses remains a critical objective. Future work in this area could focus on:

Catalytic C-H Functionalization: Investigating novel catalytic systems for the direct C-H functionalization of the benzofuran (B130515) core could provide more efficient and environmentally friendly pathways to substituted analogs.

Domino and Tandem Reactions: Designing one-pot domino or tandem reaction sequences that rapidly construct the this compound core from simple starting materials would significantly improve synthetic efficiency.

Biocatalysis: Exploring enzymatic transformations to introduce chirality or perform selective modifications on the scaffold could offer highly specific and sustainable synthetic routes.

Application of Advanced In-Situ Spectroscopic Characterization Techniques

To gain a more profound understanding of the reaction dynamics and intermediates involved in the synthesis and transformations of this compound, the application of advanced in-situ spectroscopic techniques is paramount. These methods allow for real-time monitoring of reaction progress, providing invaluable data that can inform reaction optimization and mechanistic elucidation. Key techniques to be explored include:

ReactIR (In-situ FTIR): For monitoring the concentration of reactants, intermediates, and products in real-time.

In-situ NMR Spectroscopy: To identify and characterize transient intermediates that are not observable by conventional offline analysis.

Raman Spectroscopy: For probing vibrational modes and gaining insights into catalyst speciation and reaction kinetics.

Deeper Mechanistic Understanding of Complex Transformations Involving the Scaffold

A deeper mechanistic understanding of the complex transformations involving the this compound scaffold is essential for the rational design of new reactions and the optimization of existing ones. Future research should aim to:

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, transition states, and intermediate structures.

Kinetic Studies: Performing detailed kinetic analyses to determine reaction orders, activation parameters, and rate-determining steps.

Isotope Labeling Studies: Using isotopically labeled starting materials to trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Expanding the Scope of Derivatization Strategies for Diverse Chemical Libraries

The this compound scaffold serves as a valuable starting point for the generation of diverse chemical libraries for high-throughput screening and drug discovery programs. Expanding the scope of derivatization strategies is crucial for accessing a wider range of chemical space. Key areas for exploration include:

Late-Stage Functionalization: Developing methods for the selective functionalization of the scaffold at a late stage in the synthetic sequence, allowing for the rapid generation of analogs with diverse functionalities.

Diversity-Oriented Synthesis: Implementing synthetic strategies that aim to create a library of structurally diverse molecules from a common starting material.

Click Chemistry: Utilizing robust and efficient click chemistry reactions to append a wide variety of molecular tags and functional groups to the benzofuran core.

Integration with Automated Synthesis and Flow Chemistry Platforms

To accelerate the synthesis and screening of this compound derivatives, the integration of automated synthesis and flow chemistry platforms is a promising avenue. These technologies offer several advantages over traditional batch chemistry, including:

Increased Reproducibility and Scalability: Automated systems can perform reactions with high precision and control, leading to more reproducible results and facilitating scale-up.

Enhanced Safety: Flow chemistry often allows for the safe handling of hazardous reagents and reactions by minimizing the volume of reactive material at any given time.

Rapid Reaction Optimization: The ability to rapidly screen a wide range of reaction parameters (e.g., temperature, pressure, stoichiometry) in a continuous flow setup can significantly accelerate the optimization process.

Exploration of Novel Catalytic Systems for Stereoselective Transformations

The introduction of stereocenters into the this compound scaffold is of paramount importance for its potential applications in medicinal chemistry and materials science. The exploration of novel catalytic systems for stereoselective transformations is therefore a critical area of future research. This includes:

Q & A

Q. Table 1: Example Reaction Conditions

| Parameter | Tested Options | Optimal Choice (Based on ) |

|---|---|---|

| Solvent | HFIP, DCM, THF | HFIP |

| Oxidant | DDQ, MnO₂, TEMPO | DDQ |

| Reaction Time | 6–24 hours | 12 hours |

Q. Reference :

Basic: How can this compound be purified to >95% purity, and what analytical techniques validate purity?

Methodological Answer:

- Purification :

- Column Chromatography : Use silica gel with a gradient elution (hexane:ethyl acetate 4:1 to 1:1).

- Recrystallization : Ethanol/water mixtures are effective for dihydrobenzofuran derivatives.

- Validation :

- HPLC : Monitor purity with a C18 column (UV detection at 254 nm).

- NMR Spectroscopy : Look for singlets in the aromatic region (6.5–7.5 ppm for protons adjacent to bromine) and absence of extraneous peaks.

Q. Reference :

Basic: What spectroscopic signatures distinguish this compound from its analogs?

Methodological Answer:

Key spectral features (based on and ):

- ¹H NMR :